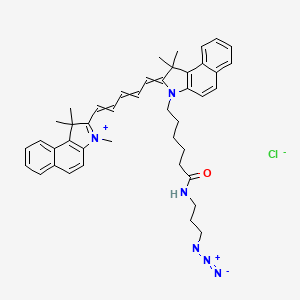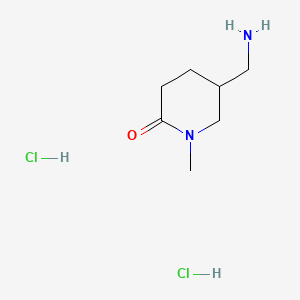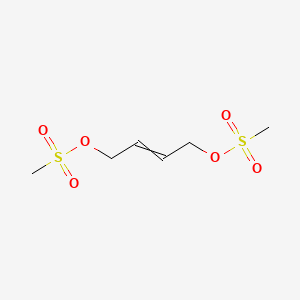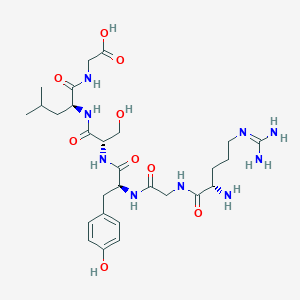
(2-Chloro-4-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-propoxyphenyl)methanol: is an organic compound characterized by a chloro group, a propoxy group, and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Substitution: Starting with 4-propoxyphenol, bromination at the para position followed by nucleophilic substitution with chloromethane can yield this compound.
Direct Chlorination: Direct chlorination of 4-propoxyphenol in the presence of methanol can also be employed to synthesize the target compound.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: For higher efficiency, a continuous flow process can be used, where reactants are continuously fed into a reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
(2-Chloro-4-propoxyphenyl)methanol: undergoes various types of reactions:
Oxidation: Oxidation of the hydroxymethyl group can produce the corresponding carboxylic acid.
Reduction: Reduction of the chloro group can yield (2-hydroxy-4-propoxyphenyl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Carboxylic Acid: From oxidation, the major product is (2-chloro-4-propoxyphenyl)carboxylic acid.
Hydroxyl Derivative: Reduction yields (2-hydroxy-4-propoxyphenyl)methanol.
Amine Derivatives: Substitution reactions can produce various amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-4-propoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which (2-Chloro-4-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
4-Chlorophenol
4-Propoxyphenol
2-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(2-chloro-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6,12H,2,5,7H2,1H3 |
Clave InChI |
DQVVSNMKIKXFBA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
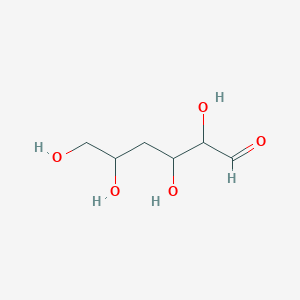
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)


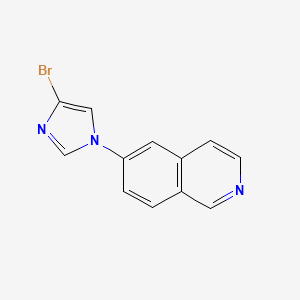
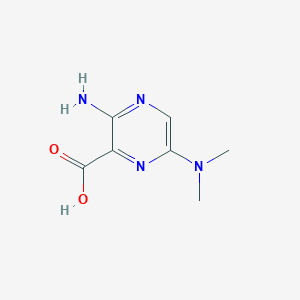
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
